3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of piperidine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, often using commercially available starting materials .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Metal-free synthetic routes are often preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure that the production process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isoxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield hydroxylated derivatives, while reduction of the piperidine ring can produce amine-functionalized compounds .
Scientific Research Applications
3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one: This compound shares the piperidine ring but has a quinoline instead of an isoxazole ring.
3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: This compound features a piperazine ring and a benzoisoxazole structure.
Uniqueness
3-(1-Ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of piperidine and isoxazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
603068-01-5 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-7-3-4-9(8-15)11-10-5-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3 |
InChI Key |
PQYYZEBXGDPVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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